molecular formula C16H13FN4O2 B2813967 1-(4-fluorophenyl)-3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea CAS No. 899745-86-9

1-(4-fluorophenyl)-3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea

Cat. No.: B2813967
CAS No.: 899745-86-9
M. Wt: 312.304
InChI Key: NGCLLGQCAXKIBB-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a fluorophenyl group and a phthalazinone moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea typically involves the reaction of 4-fluoroaniline with phthalic anhydride to form an intermediate, which is then reacted with isocyanate to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(4-fluorophenyl)-3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea
  • 1-(4-bromophenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea
  • 1-(4-methylphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea

Uniqueness

1-(4-fluorophenyl)-3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O2/c17-10-5-7-11(8-6-10)19-16(23)18-9-14-12-3-1-2-4-13(12)15(22)21-20-14/h1-8H,9H2,(H,21,22)(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCLLGQCAXKIBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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